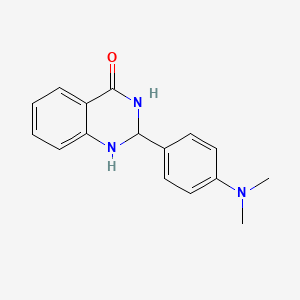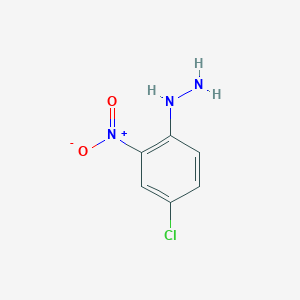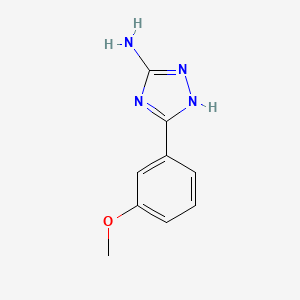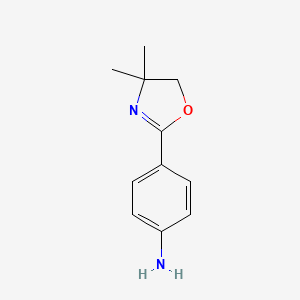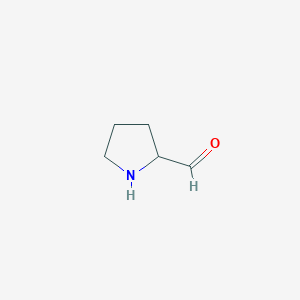![molecular formula C11H9F3O B1623480 4-[2-(Trifluorométhyl)phényl]but-3-én-2-one CAS No. 76293-37-3](/img/structure/B1623480.png)
4-[2-(Trifluorométhyl)phényl]but-3-én-2-one
Vue d'ensemble
Description
4-(2-Trifluoromethylphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Trifluoromethylphenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Trifluoromethylphenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle (TFM, -CF3) est une caractéristique courante dans de nombreux médicaments approuvés par la FDA . La présence de ce groupe dans le composé « 4-[2-(Trifluorométhyl)phényl]but-3-én-2-one » suggère des applications pharmaceutiques potentielles. Par exemple, le composé pourrait être utilisé comme élément constitutif dans la synthèse de diverses molécules médicamenteuses .
Applications agrochimiques
Les dérivés de trifluorométhylpyridine (TFMP), qui pourraient potentiellement être synthétisés à partir de « this compound », ont trouvé une large utilisation dans l'industrie agrochimique . Ces dérivés sont utilisés pour protéger les cultures contre les ravageurs .
Applications vétérinaires
Semblable à son utilisation en médecine humaine, « this compound » pourrait également trouver des applications en médecine vétérinaire. Plusieurs dérivés de TFMP sont utilisés dans les industries pharmaceutique et vétérinaire .
Synthèse d'ingrédients actifs
Le composé « this compound » pourrait être utilisé dans la synthèse d'ingrédients actifs dans les produits agrochimiques et pharmaceutiques .
Développement de produits chimiques organiques fluorés
Le composé pourrait être utilisé dans le développement de produits chimiques organiques fluorés, qui ont trouvé des applications dans divers domaines, notamment les produits agrochimiques, les produits pharmaceutiques et les matériaux fonctionnels .
Recherche et développement
Compte tenu des propriétés uniques du groupe trifluorométhyle et de sa prévalence dans diverses molécules médicamenteuses, « this compound » pourrait être utilisé dans les efforts de recherche et développement visant à découvrir de nouvelles molécules médicamenteuses .
Mécanisme D'action
Target of Action
It is known that trifluoromethylpyridines, a related class of compounds, are used in the agrochemical and pharmaceutical industries . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are used.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Pathways
Compounds with similar structures are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Related compounds are known to have a wide range of effects, depending on their specific targets and the biological systems in which they are used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one. For example, the compound should be stored in a sealed, dry environment at room temperature . It is also recommended to use the compound in a well-ventilated area and avoid contact with moisture .
Analyse Biochimique
Biochemical Properties
It is known that this compound can participate in reactions involving enzymes and proteins . The nature of these interactions is complex and may involve various types of bonding, including covalent and non-covalent bonds .
Cellular Effects
The effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one involves interactions with various biomolecules. These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can change over time. This compound may undergo degradation, leading to changes in its activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can vary with dosage . At low doses, this compound may have minimal effects, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one is involved in various metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one within cells and tissues are complex processes . This compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can affect its activity or function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
(E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMFDFHJWALWGN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876675 | |
| Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76293-37-3 | |
| Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


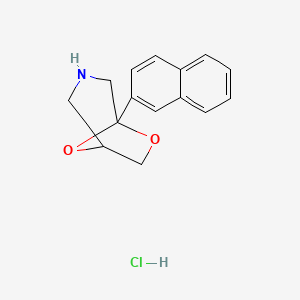
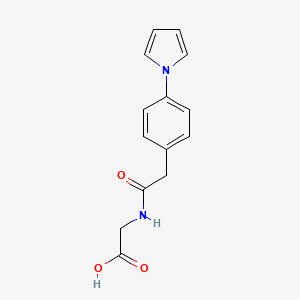
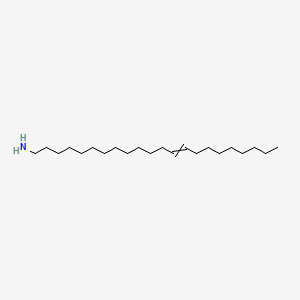



![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)
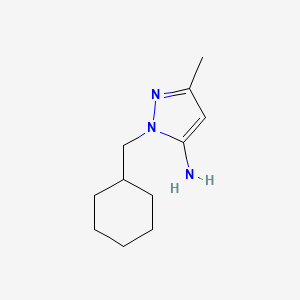
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)
